N,N-Dimethyl-5-iodopyrimidine-2-amine
Description
N,N-Dimethyl-5-iodopyrimidine-2-amine is a pyrimidine derivative featuring an iodine atom at the 5-position and a dimethylamino group (-N(CH₃)₂) at the 2-position. Key characteristics inferred from similar compounds include:
- Molecular Formula: Likely C₆H₉IN₃ (based on pyrimidine backbone with I and -N(CH₃)₂ substituents).
- Functional Groups: The iodine atom facilitates electrophilic substitution reactions, while the dimethylamino group contributes to electron-donating effects and steric hindrance .
- Applications: Potential use in pharmaceuticals (e.g., as a kinase inhibitor precursor) or materials science (e.g., coordination polymers) due to its halogen and amine motifs .
Properties
IUPAC Name |
5-iodo-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFICYUXUVXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Pyrimidine/Pyridine Derivatives
Key Observations :
- Halogen vs. Boronic Ester : The iodine in the target compound enables halogen-specific reactions (e.g., Ullmann coupling), while boronic esters (e.g., in ) are tailored for Suzuki cross-coupling .
- Electronic Effects: Nitro groups (e.g., ) withdraw electron density, contrasting with the electron-donating dimethylamino group, altering reactivity in electrophilic substitutions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: Dimethylamino groups reduce polarity compared to -NH₂ analogs, favoring solubility in organic solvents like DCM or THF.
- Stability : Iodinated compounds may require protection from light to prevent decomposition, similar to 5-Iodopyrimidin-2-amine .
Q & A
Q. What are the optimal reaction conditions for synthesizing N,N-Dimethyl-5-iodopyrimidine-2-amine?
Synthesis typically involves halogenation and amination steps. For iodination, a precursor like 5-bromo-N,N-dimethylpyrimidin-2-amine can undergo halogen exchange using NaI in a polar aprotic solvent (e.g., DMF) at 80–100°C. Subsequent methylation may require methyl iodide and a base (e.g., K₂CO₃) under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., dimethylamino and iodine positions). For example, the iodine atom induces distinct deshielding in adjacent protons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 294.0).
- X-ray Crystallography : Resolves stereoelectronic effects of the iodine substituent, as seen in related pyrimidine derivatives .
Q. How should researchers purify this compound to achieve >95% purity?
Sequential recrystallization (using ethanol/water) followed by column chromatography (silica gel, 3:7 ethyl acetate/hexane) is effective. Monitor fractions via TLC (Rf ~0.4 in same solvent) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved?
Yield discrepancies often arise from iodine’s sensitivity to reaction conditions. For example:
- Temperature : Higher temperatures (>100°C) may degrade the iodopyrimidine ring.
- Solvent Choice : DMF enhances solubility but can form byproducts; acetonitrile may improve selectivity.
- Catalyst Screening : Pd/C or CuI can mitigate incomplete halogen exchange. Systematic DoE (Design of Experiments) is recommended to optimize parameters .
Q. What role does the iodine substituent play in cross-coupling reactions?
The C–I bond in the 5-position acts as a reactive site for Suzuki-Miyaura or Ullmann couplings. For instance, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, toluene/EtOH) generates biaryl derivatives. The iodine’s electronegativity also stabilizes transition states, as evidenced by DFT studies on analogous compounds .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
- Steric Effects : The dimethylamino group at C2 hinders nucleophilic attack at C4/C6 positions.
- Electronic Effects : Iodine’s −I effect deactivates the pyrimidine ring, directing substitutions to meta positions. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and X-ray data (bond lengths/angles) validate these trends .
Q. What strategies mitigate iodine loss during storage or reactions?
- Storage : Use amber vials under inert gas (Ar/N₂) at −20°C to prevent photolytic or oxidative degradation.
- Reaction Design : Add stabilizers like EDTA to chelate trace metals that catalyze deiodination.
- Analytical Monitoring : Regular LC-MS checks detect degradation products (e.g., deiodinated analogs) .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Iodination
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | 75% | |
| Temperature | 80°C | Max yield | |
| Catalyst | CuI (5 mol%) | 15% improvement |
Q. Table 2: Spectroscopic Signatures
| Technique | Key Signal | Structural Insight |
|---|---|---|
| H NMR (CDCl₃) | δ 3.05 (s, 6H, N–CH₃) | Confirms dimethylamino |
| HRMS | [M+H] = 294.0 (calc. 294.02) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
